

# The Discovery and Synthesis of N-Methoxy-N-methylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methoxy-N-methylbenzamide*

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## Introduction

**N-Methoxy-N-methylbenzamide**, a prominent member of the Weinreb amide family, has emerged as an indispensable tool in modern organic synthesis. Its discovery revolutionized the preparation of ketones from carboxylic acid derivatives by ingeniously circumventing the persistent issue of over-addition by organometallic reagents. This technical guide provides a comprehensive literature review on the discovery and synthesis of **N-Methoxy-N-methylbenzamide**, complete with detailed experimental protocols, quantitative data, and workflow visualizations to serve as a practical resource for researchers in the field.

The primary utility of **N-Methoxy-N-methylbenzamide** lies in its role as a stable and versatile acylating agent.<sup>[1][2]</sup> The N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This intermediate resists further nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts that commonly plague similar reactions with other acylating agents like esters or acid chlorides.<sup>[1][2]</sup> Subsequent acidic workup readily collapses this intermediate to afford the desired ketone in high yield. This controlled reactivity has made **N-Methoxy-N-methylbenzamide** a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products.<sup>[1][2]</sup>

## Synthesis of N-Methoxy-N-methylbenzamide

The most prevalent and historically significant method for the synthesis of **N-Methoxy-N-methylbenzamide** involves the reaction of benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction.

## Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Weinreb amides.

Materials:

- Benzoyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine or Triethylamine
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- 1 M Hydrochloric acid
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and suspend it in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
- **Addition of Base:** Slowly add a base, such as pyridine or triethylamine (2.2 equivalents), to the stirred suspension.
- **Addition of Benzoyl Chloride:** To the dropping funnel, add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- **Workup:** Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude **N-Methoxy-N-methylbenzamide** can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.

## Quantitative Data

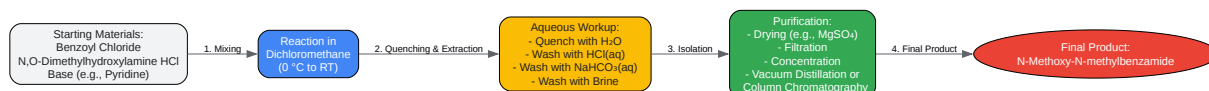
The following table summarizes the key quantitative data for **N-Methoxy-N-methylbenzamide**.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	165.19 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	70 °C at 0.1 mmHg
Density	1.085 g/mL at 25 °C
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.533
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 7.60-7.30 (m, 5H, Ar-H), 3.55 (s, 3H, N-CH <sub>3</sub> ), 3.35 (s, 3H, O-CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 170.0, 134.5, 130.8, 128.3, 127.9, 61.2, 33.8
IR (Neat)	ν (cm <sup>-1</sup> ): ~1650 (C=O stretch)
Mass Spectrum (EI)	m/z (%): 165 (M <sup>+</sup> ), 105 (100), 77

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N-Methoxy-N-methylbenzamide** from benzoyl chloride.

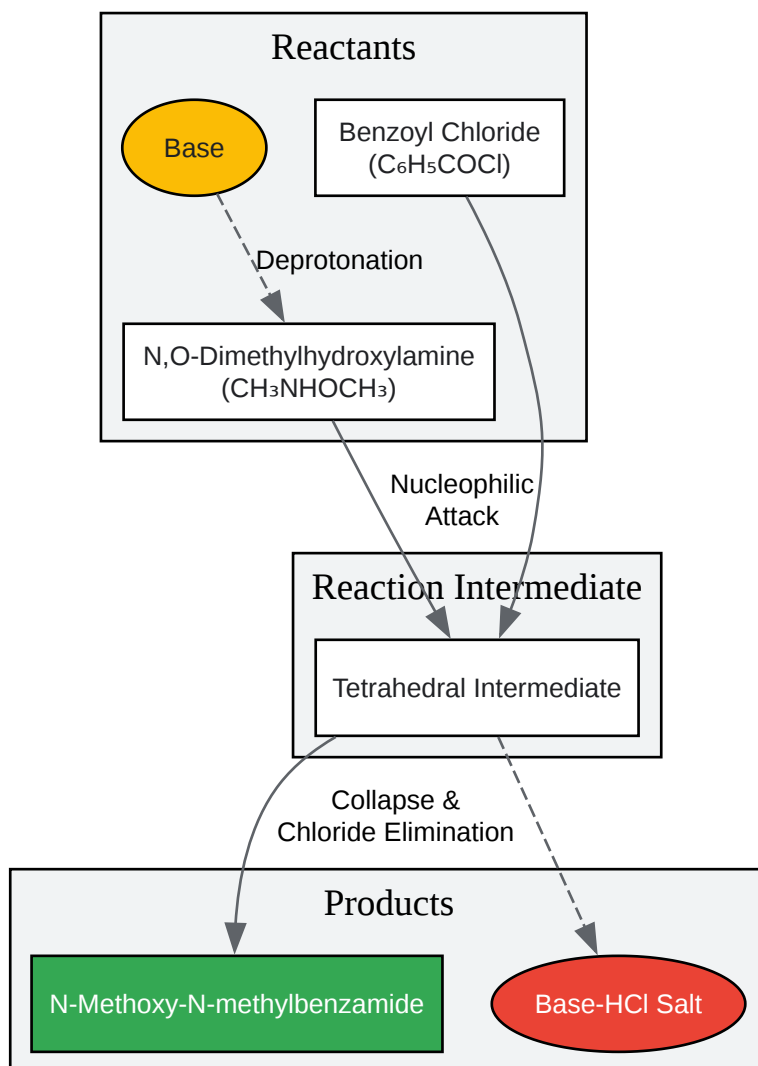


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Caption: General workflow for the synthesis of **N-Methoxy-N-methylbenzamide**.

## Reaction Mechanism

The following diagram illustrates the signaling pathway (reaction mechanism) for the formation of **N-Methoxy-N-methylbenzamide**.



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Caption: Reaction mechanism for the formation of **N-Methoxy-N-methylbenzamide**.

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## References

- 1. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum [chemicalbook.com]
- 2. N-Methoxy-N-methylbenzamide | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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